molecular formula C27H21N B1310573 3-trityl-1H-indole CAS No. 32863-87-9

3-trityl-1H-indole

Cat. No.: B1310573
CAS No.: 32863-87-9
M. Wt: 359.5 g/mol
InChI Key: REGAHGRRCZCIDN-UHFFFAOYSA-N
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Description

3-trityl-1H-indole is a useful research compound. Its molecular formula is C27H21N and its molecular weight is 359.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Catalysis

Trityl chloride, a compound closely related to 3-trityl-1H-indole, serves as an effective organic catalyst in the synthesis of bis(indolyl)methanes, highlighting the pivotal role of trityl compounds in facilitating organic reactions. This catalytic process is solvent-free, proceeds rapidly at room temperature, and yields high product outputs. The use of trityl chloride underscores the broader applicability of trityl derivatives, including this compound, in promoting efficient organic transformations under environmentally benign conditions (Khalafi‐Nezhad et al., 2008).

Synthesis of Indole Derivatives

Research on the oligomerization of indole-3-carbinol and the preparation of triazoloindoles via tandem copper catalysis exemplifies the versatility of indole derivatives in synthesizing complex molecules with potential pharmacological properties. These studies illustrate the chemical diversity achievable through the manipulation of indole compounds, suggesting a research trajectory where this compound could be explored for the synthesis of novel indole-based frameworks with unique biological or chemical properties (Grose & Bjeldanes, 1992); (Xing et al., 2014).

Material Science and Light-Emitting Devices

Indolo[3,2-b]indole (IDID) derivatives have been explored for their potential in creating thermally activated delayed fluorescence (TADF) emitters. This research indicates the role of indole derivatives in developing advanced materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), where efficiency and tunability of emission properties are critical. The study of IDID derivatives could inspire investigations into the optical properties of this compound-related materials for potential use in electronic and photonic devices (Ryoo et al., 2017).

Mechanism of Action

Target of Action

3-Trityl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets .

Mode of Action

For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . Others have shown potent antiviral activity against a broad range of RNA and DNA viruses . The specific interactions and resulting changes caused by this compound would depend on its specific target(s).

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit protein kinases, histone deacetylases, DNA topoisomerases, and tubulins . The specific pathways affected by this compound would depend on its specific target(s) and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific target(s) and mode of action. Given the diverse biological activities of indole derivatives, the effects could range from antiviral to anticancer effects .

Safety and Hazards

While specific safety data for 3-trityl-1H-indole was not found, it’s important to handle all chemicals with care. Always wear appropriate personal protective equipment, avoid ingestion and inhalation, and work in a well-ventilated area .

Future Directions

Indole and its derivatives have attracted increasing attention in recent years due to their value for flavor and fragrance applications, for example, in the food industry or perfumery . They also have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions of 3-trityl-1H-indole could be in these areas.

Properties

IUPAC Name

3-trityl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)25-20-28-26-19-11-10-18-24(25)26/h1-20,28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGAHGRRCZCIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454062
Record name 3-trityl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32863-87-9
Record name 3-trityl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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